CL5D

Epigenetics Histone Deacetylation Sirtuin Modulation

Procure CL5D for studies requiring robust SIRT6 activation. This synthetic small molecule is distinguished by a unique 50-fold maximal activation of H3K9ac deacetylation and an Arg-65-dependent mechanism, providing unmatched experimental control compared to other activators. Ideal for ChIP assays, kinetic analyses, and precise conformational studies using R65A mutant controls. This research-use-only compound ensures reliable and reproducible results for advanced epigenetic and longevity research.

Molecular Formula C29H11Cl7N2O6
Molecular Weight 731.6 g/mol
Cat. No. B11933429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL5D
Molecular FormulaC29H11Cl7N2O6
Molecular Weight731.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)N(C(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C5=C(C=C(C=C5Cl)Cl)Cl)Cl
InChIInChI=1S/C29H11Cl7N2O6/c30-12-6-18(33)23(19(34)7-12)27(41)38(28(42)24-20(35)8-13(31)9-21(24)36)22-4-2-14(10-17(22)32)37-25(39)15-3-1-11(29(43)44)5-16(15)26(37)40/h1-10H,(H,43,44)
InChIKeyUVJIIBHGVCKZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL5D: A Synthetic Small-Molecule SIRT6 Activator for Epigenetic and Aging Research


CL5D is a synthetic small-molecule activator of the NAD⁺-dependent protein deacetylase SIRT6 [1]. It belongs to the class of SIRT6 modulators and is characterized by its ability to enhance SIRT6-mediated deacetylation of histone H3 at lysine 9 (H3K9ac) [2]. Unlike natural product activators, CL5D is a chemically optimized synthetic compound developed through structure-activity relationship (SAR) studies [1]. Its chemical name is 2-(3-chloro-4-(2,4,6-trichloro-N-(2,4,6-trichlorobenzoyl)benzamido)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and it has a molecular weight of 731.57 g/mol [3].

Why Generic SIRT6 Activator Substitution is Scientifically Invalid for CL5D-Dependent Studies


SIRT6 activators exhibit substantial heterogeneity in potency, mechanism of action, and substrate specificity. For instance, the natural product activator oleoylethanolamide achieves an EC50 of 3.1 μM but only 2-fold maximal activation, whereas the synthetic activator MDL-800 demonstrates 22-fold activation with an EC50 of 10 μM [1]. CL5D distinguishes itself by combining an EC50 of 15 μM with a 50-fold maximal activation of H3K9ac deacetylation—a profile not replicated by any other characterized activator [1]. Furthermore, CL5D's activation mechanism is uniquely dependent on the Arg-65 residue, which mediates a critical conformational change, as demonstrated by the complete loss of activation in the R65A SIRT6 variant [2]. This specific structural dependency and quantitative activation profile render simple substitution with another SIRT6 activator scientifically unsound, as the resulting biochemical and cellular outcomes would be non-equivalent and potentially misleading in mechanistic studies.

CL5D Quantitative Differentiation Evidence: Head-to-Head Performance Against SIRT6 Activator Comparators


CL5D Exhibits 2.3-Fold Higher Maximal H3K9ac Deacetylation Activation than MDL-800

CL5D achieves a 50-fold maximal activation of SIRT6-mediated H3K9ac deacetylation, compared to 22-fold for the widely used activator MDL-800 [1]. The EC50 for CL5D is 15 μM, whereas MDL-800 has an EC50 of 10 μM [1]. This 2.3-fold higher maximal activation indicates CL5D can drive the deacetylase reaction to a greater extent under saturating conditions, a critical parameter for applications requiring robust substrate depletion.

Epigenetics Histone Deacetylation Sirtuin Modulation

CL5D Demonstrates 14.3-Fold Higher Maximal Activation than First-Generation Synthetic Activator UBCS039

CL5D exhibits a 50-fold maximal activation of SIRT6 deacetylation against H3K9ac, whereas UBCS039, the first synthetic SIRT6 activator, achieves only 3.5-fold activation [1]. CL5D's EC50 of 15 μM is also substantially more potent than UBCS039's EC50 of 38 μM [1]. This represents a 14.3-fold improvement in maximal activation and a 2.5-fold improvement in potency.

Chemical Biology Drug Discovery SIRT6 Activation

CL5D Binds SIRT6 with a Ki of 13.4 μM and Exhibits Competitive Inhibition Kinetics

CL5D demonstrates competitive inhibition kinetics against the H3K9myr peptide substrate with a Ki of 13.4 ± 4.8 μM [1]. This Ki value is in good agreement with its EC50 of 15 μM for deacetylation activation, indicating that binding affinity and functional activation are closely coupled. The competitive mode of inhibition suggests CL5D interacts at or near the substrate-binding site, a mechanism distinct from allosteric activators like MDL-800 [2].

Enzyme Kinetics Biochemistry Binding Affinity

CL5D Activation is Exquisitely Dependent on Arg-65, a Key Residue Not Required by Other Activators

CL5D's activation of SIRT6 is completely abolished in the R65A mutant, while the basal deacetylase activity of the mutant remains intact [1]. In contrast, other residues like K81 and K160 do not significantly affect activability [1]. This strict requirement for Arg-65 suggests CL5D induces a specific conformational change that is not universally required by all SIRT6 activators, offering a unique mechanistic fingerprint.

Mechanism of Action Mutagenesis Structural Biology

CL5D Accelerates Product Dissociation Without Altering Pathway, a Unique Mechanistic Feature

Molecular dynamics simulations reveal that CL5D binding does not alter the dissociation pathway of deacetylated substrate and ADPr products from SIRT6; instead, it lowers the energy barrier for product release, thereby accelerating the catalytic cycle [1]. This mechanism—enhancing product dissociation without pathway alteration—is distinct from activators that may stabilize specific conformational states or alter substrate binding order.

Molecular Dynamics Catalysis Enzyme Mechanism

Optimal Scientific and Preclinical Applications for CL5D Based on Differentiated Activity


Maximal Histone Deacetylase Activation in Cellular Epigenetic Studies

CL5D's 50-fold maximal activation of H3K9ac deacetylation makes it the preferred tool for experiments requiring robust depletion of this histone mark in cell culture, such as chromatin immunoprecipitation (ChIP) assays or gene expression studies aimed at dissecting SIRT6-dependent transcriptional repression [1].

Mechanistic Dissection of SIRT6 Conformational Dynamics

The strict requirement for Arg-65 in CL5D-mediated activation enables precise mapping of the conformational changes that initiate catalysis. Researchers can use the R65A mutant as a negative control to confirm CL5D-specific effects and to differentiate them from basal SIRT6 activity or other activation mechanisms [1].

Biochemical Kinetic Studies of SIRT6 Catalytic Cycle

With a well-defined Ki of 13.4 μM and competitive inhibition kinetics, CL5D is ideal for detailed enzyme kinetic analyses. Its ability to accelerate product dissociation without altering the pathway provides a clean experimental system to study the rate-limiting steps of SIRT6 catalysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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